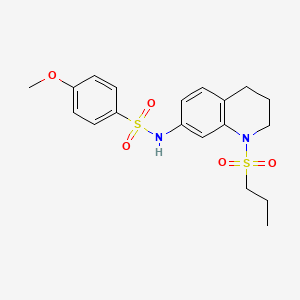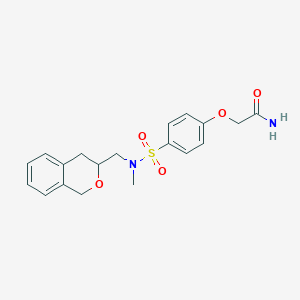![molecular formula C18H25FN2O4S B2589317 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-95-3](/img/structure/B2589317.png)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The spirocyclic system in this compound is a “4.5” system, meaning one ring contains 4 atoms and the other contains 5 atoms. The compound also contains a sulfonyl group (-SO2-) attached to a fluoromethylphenyl group, and an isobutyryl group attached to the spirocyclic system .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could potentially influence the overall shape and properties of the molecule due to its strong electron-withdrawing nature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Research on derivatives closely related to the specified compound has demonstrated significant potential in pharmacological applications, particularly as anticonvulsant agents. Studies have revealed that certain derivatives possess promising anticonvulsant activity, highlighting the importance of structure-activity relationship studies in developing new therapeutic agents. Compounds synthesized with modifications in the diazaspiro[4.5]decane structure have shown to be effective in maximal electroshock seizure (MES) tests, indicating their potential as anticonvulsant drugs (Madaiah et al., 2012).
Material Science and Fuel Cell Applications
In the field of material science, particularly for fuel-cell applications, derivatives of the compound have been explored for their utility in synthesizing sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups. These materials have demonstrated high proton conductivity, superior mechanical properties, and phase separation favorable for fuel cell membranes, comparing favorably with Nafion membrane benchmarks (Bae et al., 2009).
NMR Spectroscopy and Stereochemistry
The study of the relative configuration of spiro[4.5]decanes through NMR spectroscopy has provided invaluable insights into the stereochemistry of such compounds. This research is crucial for understanding the molecular structure and the impact of stereochemistry on the physical and chemical properties of substances, which has applications in drug design and synthesis (Guerrero-Alvarez et al., 2004).
Synthetic Methodologies
Advancements in synthetic methodologies for the spiroketal skeleton, including diazaspiro[4.5]decane derivatives, have been pivotal in organic chemistry. Such synthetic routes enable the production of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. The development of efficient, enantioselective syntheses for spiro compounds has broad implications for the synthesis of biologically active molecules (Iwata et al., 1988).
Propiedades
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-13(2)17(22)20-8-6-18(7-9-20)21(10-11-25-18)26(23,24)15-4-5-16(19)14(3)12-15/h4-5,12-13H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQFQRVMUGTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
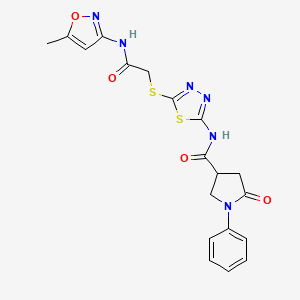
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)
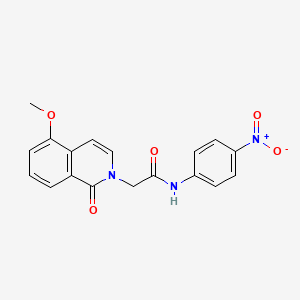
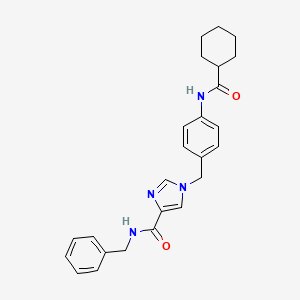
![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
